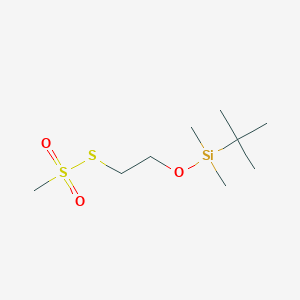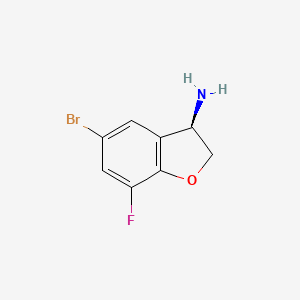
(3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a complex organic compound characterized by the presence of bromine, fluorine, and an amine group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzofuran precursor, followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (3R)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine
- (3R)-5-Bromo-7-iodo-2,3-dihydro-1-benzofuran-3-amine
- (3R)-5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine
Uniqueness
Compared to similar compounds, (3R)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
(3R)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1 |
InChI Key |
BTJQGWSPHDYUSF-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC(=C2)Br)F)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


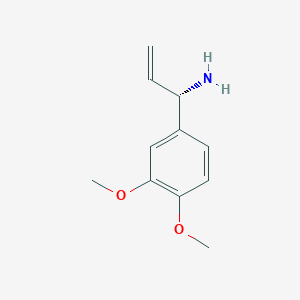
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)
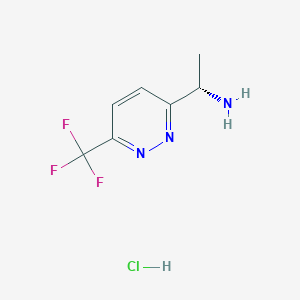
![Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride](/img/structure/B13048300.png)
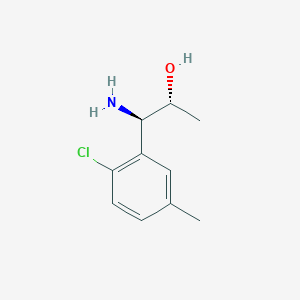
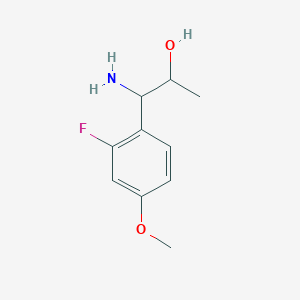
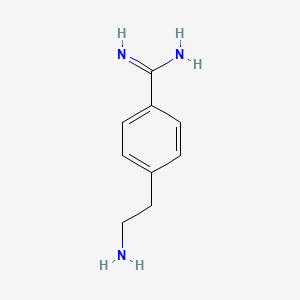
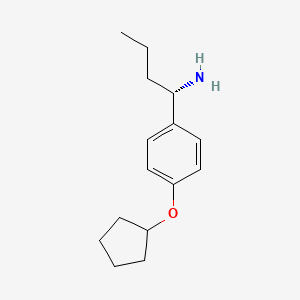
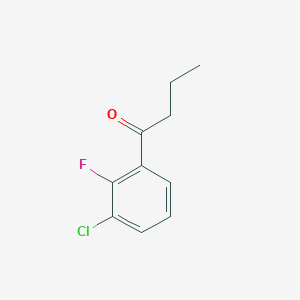
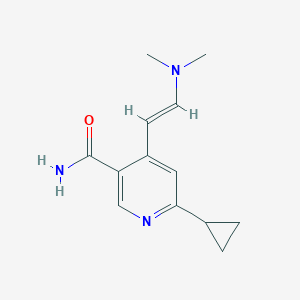
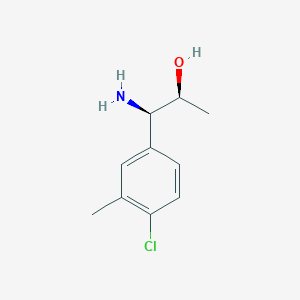

![Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13048341.png)
